molecular formula C16H21NO3 B1626716 (+)-4-Hydroxypropranolol CAS No. 76792-97-7

(+)-4-Hydroxypropranolol

Número de catálogo: B1626716
Número CAS: 76792-97-7
Peso molecular: 275.34 g/mol
Clave InChI: CWEPACWBWIOYID-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-4-Hydroxypropranolol is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Beta-Adrenoceptor Blocking Activity

(+)-4-Hydroxypropranolol functions as a potent beta-adrenoceptor antagonist, similar to its parent compound propranolol. Research indicates that it effectively antagonizes isoprenaline-induced increases in heart rate and blood pressure in animal models, including cats and guinea pigs . This property makes it useful in treating conditions like hypertension and anxiety.

2. Intrinsic Sympathomimetic Activity

Interestingly, this compound also exhibits intrinsic sympathomimetic activity (ISA). In studies involving catecholamine-depleted rats, the compound increased heart rate, suggesting that it can stimulate beta-receptors under certain conditions . This dual action could provide therapeutic advantages in specific patient populations where traditional beta-blockers may lead to bradycardia or other adverse effects.

3. Membrane Stabilizing Activity

The compound demonstrates membrane stabilizing effects, which can be beneficial in managing arrhythmias. In anesthetized dog models, this compound showed dose-dependent decreases in heart rate and myocardial contractility, indicating its potential utility in cardiac care .

Biotransformation Studies

1. Enantioselective Biotransformation

Recent studies have utilized endophytic fungi for the enantioselective biotransformation of propranolol into this compound. For instance, Glomerella cingulata was shown to convert (-)-(S)-propranolol to (-)-(S)-4-hydroxypropranolol with high efficiency . This biotransformation process is significant for producing enantiomerically pure compounds for pharmacological research and applications.

2. Analytical Techniques

The development of analytical methods, such as capillary electrophoresis (CE), has facilitated the study of the biotransformation pathways of propranolol and its metabolites, including this compound. These methods enable researchers to investigate the metabolic fate of drugs and their pharmacologically active metabolites in various biological systems .

Therapeutic Applications

1. Cardiovascular Conditions

Given its beta-blocking properties, this compound is being explored for its efficacy in treating cardiovascular diseases. Its ability to reduce heart rate while providing some sympathomimetic effects could make it suitable for managing conditions like angina or heart failure where a balance between beta-blockade and cardiac output is necessary .

2. Anxiety Disorders

The anxiolytic effects of propranolol are well-documented, and as a metabolite, this compound may contribute to these effects. Its pharmacological profile suggests potential use in treating anxiety disorders by mitigating physical symptoms associated with anxiety without causing excessive sedation or bradycardia .

Data Summary Table

Property Description References
Beta-Adrenoceptor AntagonismSimilar potency to propranolol; effective against isoprenaline-induced effects
Intrinsic Sympathomimetic ActivityIncreases heart rate in catecholamine-depleted models
Membrane Stabilizing EffectsReduces myocardial contractility; potential use in arrhythmias
BiotransformationEnantioselective conversion by endophytic fungi
Therapeutic ApplicationsPotential use in cardiovascular conditions and anxiety disorders

Case Studies

1. Clinical Observations

Clinical studies have noted that patients treated with propranolol exhibit varying responses based on individual metabolism of the drug into its active metabolites like this compound. Understanding these metabolic pathways can inform personalized medicine approaches for treating cardiovascular diseases and anxiety.

2. Biotransformation Research

Research into the biotransformation of propranolol using endophytic fungi not only highlights the potential for sustainable drug production but also opens avenues for discovering new metabolites with unique pharmacological profiles . Such findings can lead to innovative therapeutic strategies utilizing natural products.

Análisis De Reacciones Químicas

UGT-Mediated Glucuronidation

(+)-4-Hydroxypropranolol contains two hydroxyl groups (aliphatic and aromatic), making it susceptible to glucuronidation by uridine diphosphate-glucuronosyltransferases (UGTs).

Key Findings:

  • Regioselectivity :
    UGT1A7, UGT1A8, UGT1A9, and UGT2A1 catalyze glucuronidation at the aromatic hydroxyl group (naphthol ring), while the aliphatic hydroxyl group remains unmodified. This was confirmed using 4-methoxypropranolol as a competitive substrate, which blocked aromatic glucuronidation .

    • UGT1A9 and UGT2A1 additionally glucuronidate 4-methoxypropranolol at the aliphatic site, producing two distinct glucuronides .

  • Stereoselectivity :
    Molecular docking studies reveal that (S)-propranolol (parent compound) interacts with UGT1A7 via hydrogen bonds with Met33 and Asp34, while (R)-propranolol forms interactions with Arg88. This stereochemical preference influences the orientation of the hydroxyl group relative to UDP-glucuronic acid (UDPGA), favoring (S)-enantiomer glucuronidation .

Catalytic Activity of UGT Isoforms:

UGT IsoformRegioselectivityKinetic Efficiency (V<sub>max</sub>/K<sub>m</sub>)
UGT1A7Aromatic0.12 μL/min/mg
UGT1A9Aromatic/Aliphatic1.45 μL/min/mg
UGT2A1Aromatic/Aliphatic0.89 μL/min/mg

Data derived from LC-MS analysis of glucuronide formation .

Oxidative Conversion to 1,4-Naphthoquinone

This compound undergoes oxidative degradation via superoxide (O<sub>2</sub><sup>- −</sup>) radicals, forming 1,4-naphthoquinone (1,4-NQ) , a reactive intermediate implicated in enzyme inhibition .

Mechanistic Insights:

  • Enzymatic Sources of Superoxide :

    • NADPH-cytochrome P450 reductase (fp2) is the primary generator of O<sub>2</sub><sup>- −</sup>, contributing ~70% to 1,4-NQ formation.

    • Cytochrome P450 isoforms (e.g., CYP2B1, CYP3A2) account for the remaining 30% .

  • Covalent Binding to Proteins :
    Radiolabeling studies show that 1,4-NQ binds covalently to microsomal proteins, including CYP2D enzymes , leading to irreversible inhibition .

Reaction Conditions:

ParameterValue
pH7.4 (phosphate buffer)
Temperature37°C
CofactorNADPH (1 mM)
Rate of 1,4-NQ Formation12.3 nmol/min/mg protein

Stability in Aqueous Solutions

This compound exhibits instability in aqueous media, with degradation following first-order kinetics.

Degradation Profile:

  • Half-life : ~4 hours in phosphate buffer (pH 7.4, 37°C) .

  • Degradation Products :

    • 1,4-NQ (major)

    • Minor oxidative byproducts (unidentified).

Implications for Analysis:

  • Urine samples containing this compound require immediate processing to prevent artifact formation .

Synthetic Modifications

While not directly involving this compound, engineered enzymes like Agrocybe aegerita unspecific peroxygenase (UPO) have been used to synthesize hydroxylated propranolol metabolites. These methods highlight regioselective oxidation strategies relevant to its reactivity .

Q & A

Q. How can researchers accurately quantify (+)-4-Hydroxypropranolol in plasma samples?

Methodological Answer:
Quantification involves high-performance liquid chromatography (HPLC) with an alkylphenyl column and a mobile phase of acetonitrile-0.06% phosphoric acid (27:73). Plasma samples are extracted using organic solvents (e.g., ethyl acetate) and back-extracted into dilute sulfuric acid (pH 2.2) to concentrate the analyte and remove interfering compounds. Sodium hydrogen sulfite is added to plasma before extraction to stabilize this compound at elevated pH levels. An internal standard (e.g., 4-methylpropranolol) is used to normalize recovery rates. Calibration curves (5–150 ng/mL) are validated with coefficients of variation <15% at low concentrations .

Q. What is the pharmacological significance of this compound compared to propranolol?

Advanced Analysis:
this compound is an equipotent β-adrenoceptor blocker with intrinsic sympathomimetic activity (ISA). It contributes significantly to propranolol’s therapeutic effects, particularly after oral administration, where first-pass metabolism via CYP2D6 increases its plasma concentration. Unlike propranolol, its glucuronidated metabolites are inactive, highlighting the importance of monitoring both parent drug and metabolite levels in pharmacokinetic studies .

Q. How can enantioselective synthesis of this compound be achieved?

Methodology:
Enantioselective biotransformation using endophytic fungi (e.g., Phomopsis sp., Penicillium crustosum) preferentially yields the pharmacologically active S-(−)-enantiomer. Reaction kinetics show higher conversion rates for S-propranolol, with chiral HPLC or CE methods (using carboxymethyl-β-cyclodextrin) employed to isolate enantiomers. Derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT) enhances chromatographic resolution .

Q. What stabilization protocols are critical for this compound in analytical workflows?

Best Practices:

  • Add sodium hydrogen sulfite (0.1% w/v) to plasma samples to prevent oxidative degradation during alkaline extraction (pH 8–9).
  • Store methanolic stock solutions at −20°C for ≤7 days to avoid decomposition.
  • Use acidic back-extraction (pH 2.2) to ensure stability during HPLC injection .

Q. How can chiral separation of this compound be optimized?

Experimental Design:
Capillary electrophoresis (CE) with a Box-Behnken design optimizes parameters:

  • Factors: Buffer concentration (25–75 mM), pH (8–9), carbox-methyl-β-cyclodextrin (3.5–4.5% w/v), voltage (14–20 kV).
  • Optimal Conditions: 25 mM triethylamine/H₃PO₄ buffer (pH 9), 4% CM-β-CD, 17 kV. This yields resolution >1.95 for enantiomers within 15 minutes .

Q. What environmental implications arise from this compound’s biodegradability?

Research Findings:
Structural modifications (e.g., aromatic ring hydroxylation) increase biodegradability by 23% within 30 days under aerobic conditions. Computational models predict low toxicity for degradation byproducts. This highlights its potential as an eco-friendly alternative to propranolol, though clinical validation is pending .

Q. How do CYP enzymes influence this compound metabolism?

Mechanistic Insight:
CYP2D6 catalyzes aromatic hydroxylation of propranolol to form this compound. CYP1A2 and CYP2D6 also mediate side-chain oxidation, producing inactive metabolites like naphthoxylactic acid. Genetic polymorphisms in CYP2D6 significantly affect metabolite plasma levels, necessitating pharmacogenetic profiling in clinical studies .

Q. What advanced techniques distinguish phase I/II metabolites of this compound?

Analytical Strategy:
LC-MS/MS with derivatization (e.g., 1,2-dimethylimidazole-4-sulfonyl chloride) differentiates aromatic (active) and aliphatic (inactive) glucuronides. MS³ and MS⁴ analysis are required to resolve isomeric glucuronides, while UGT phenotyping identifies enzymes (e.g., UGT1A9) involved in phase II metabolism .

Q. How does Box-Behnken design improve analytical method development?

Case Study:
Box-Behnken design evaluates four factors (buffer concentration, pH, chiral selector concentration, voltage) at three levels with three center points. Response surface methodology identifies optimal conditions, reducing trial runs by 70% while maximizing resolution and minimizing migration time .

Q. Why is correlating this compound plasma levels with therapeutic outcomes challenging?

Key Challenges:

  • Variable CYP2D6 activity alters metabolite/parent drug ratios.
  • Glucuronidation rapidly inactivates the metabolite, complicating steady-state measurements.
  • Analytical variability (e.g., 15.4% CV at 10 ng/mL) necessitates large sample sizes for statistical power .

Propiedades

Número CAS

76792-97-7

Fórmula molecular

C16H21NO3

Peso molecular

275.34 g/mol

Nombre IUPAC

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1

Clave InChI

CWEPACWBWIOYID-GFCCVEGCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

SMILES isomérico

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O

SMILES canónico

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.